1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(16-5-6-19-7-9-21-10-8-19)18-14-11-17-13-4-2-1-3-12(13)14/h1-4,11,17H,5-10H2,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKJAZFLKKQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features an indole moiety linked to a morpholinoethyl group via a urea functional group. The molecular formula is C15H20N4O, with a molecular weight of approximately 288.35 g/mol. The indole ring is known for its diverse biological activities, while the morpholinoethyl group enhances solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate cellular processes such as:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Proliferation : Inhibiting the growth of cancerous cells.
- Antimicrobial Activity : Exhibiting effects against a range of microbial pathogens.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, preliminary research indicated significant activity against various cancer cell lines, suggesting its potential as a lead compound for drug development. A notable study reported that the compound exhibited strong antiproliferative effects against A2058 melanoma cells with an IC50 value of 0.58 µM .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also shown promising antimicrobial properties, although specific data on its efficacy against various pathogens is limited. The indole structure is recognized for its role in developing antimicrobial agents, which may extend to this compound due to structural similarities with known active compounds.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of several indole derivatives, including this compound. The results demonstrated that this compound significantly inhibited cell viability in multiple cancer cell lines, supporting its potential as an effective anticancer agent .
Case Study 2: Synthesis and Biological Testing
Research focused on synthesizing novel urea derivatives, including this compound, revealed that modifications to the indole structure could enhance biological activity. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in cancer progression, showcasing the importance of structural variations in pharmacological efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea, have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the antiproliferative effects of indole-based urea derivatives on A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cells, demonstrating significant inhibition with calculated IC50 values indicating potency .
Monoamine Oxidase Inhibition
Another application is in the inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's. Indole-based compounds have shown promising results as selective inhibitors of MAO-B, which could lead to therapeutic advancements in treating such conditions .
Chemical Research
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pharmaceuticals and agrochemicals. The unique structural features of this compound allow for various chemical modifications through electrophilic aromatic substitution reactions . This versatility is crucial for drug discovery processes aimed at developing new therapeutic agents.
Material Science
Development of New Materials
The compound's unique chemical properties make it suitable for exploring applications in material science. Its potential use in developing polymers and coatings is under investigation due to its ability to form hydrogen bonds, which can enhance material stability and performance .
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 15.4 | |
| Antiproliferative | HCT-116 | 12.7 | |
| Antiproliferative | PC-3 | 10.5 | |
| MAO-B Inhibition | - | 0.777 |
Case Study 1: Anticancer Properties
In a study focusing on the synthesis and biological evaluation of new indole-based urea derivatives, researchers found that several compounds exhibited significant antiproliferative activity against various cancer cell lines. The study utilized the MTT assay to determine cell viability and calculated IC50 values for these compounds, highlighting their potential as anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of indole derivatives on neuronal cell lines under oxidative stress conditions. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting their potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section evaluates structurally related urea and indole derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogs with Modified Substituents
2.1.1. 1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea ()
- Structure: Replaces the morpholinoethyl group with a 4-ethylphenyl moiety.
- Molecular Formula : C₁₇H₁₇N₃O.
- Properties : 97% purity, molecular weight 279.34 g/mol.
- Significance: Simpler structure with high purity, suggesting stability and ease of synthesis. The ethylphenyl group may enhance lipophilicity compared to the morpholinoethyl substituent .
2.1.2. 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()
- Structure : Features an ethylindole group and a 2-methylphenyl substituent.
- Molecular Formula : C₁₈H₁₉N₃O.
- Properties : Molecular weight 293.37 g/mol.
- Significance: Demonstrates how alkylation of the indole nitrogen affects molecular weight and steric bulk. The methylphenyl group may reduce solubility compared to morpholinoethyl analogs .
Urea Derivatives with Heterocyclic Additions
2.2.1. 3-(Benzo[d]isoxazol-3-yl)-4-(1-(2-morpholinoethyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7g, )
- Structure : Incorporates a benzoisoxazole and pyrrole-dione ring system.
- Elemental Analysis : Carbon (58.21–65.99%), hydrogen (4.49–4.75%), nitrogen (10.42–11.87%).
- Significance : The fused heterocyclic system likely enhances rigidity and binding affinity, albeit with moderate synthetic yields .
2.2.2. 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16, )
- Structure: Combines a purine core with a morpholinoethyl-urea group.
- Synthesis : 17% yield, melting point 161–163°C.
- Characterization : LCMS m/z 495.1 [M+H]⁺; λmax(EtOH) 280.0 nm.
Aminophenyl and Reduced Derivatives
2.3.1. 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18, )
- Synthesis : Derived via reduction of nitro precursors using Pd/C.
- Significance: The aminophenyl group enables further functionalization (e.g., conjugation or derivatization), expanding pharmacological utility .
Physicochemical and Spectral Comparisons
*Estimated based on structural analogy.
Key Findings and Implications
Synthetic Challenges: Morpholinoethyl-urea derivatives often exhibit moderate yields (e.g., 17–24%), likely due to steric hindrance or competing side reactions .
Solubility vs. Bioactivity: The morpholinoethyl group balances solubility and target engagement, whereas bulkier substituents (e.g., purine in Compound 16) may compromise bioavailability .
Structural Flexibility : Simple analogs (e.g., 1-(4-ethylphenyl)-3-(indol-3-yl)urea) achieve higher purity, suggesting advantages in lead optimization .
Q & A
Advanced Research Question
- In Vitro Agonist/Antagonist Assays : Screen against formyl-peptide receptors (FPRs) using calcium flux or cAMP assays. Dose-response curves (0.1–100 µM) can determine EC/IC values .
- Molecular Docking : Perform homology modeling of FPR2 and simulate ligand-receptor interactions (e.g., Glide or AutoDock) to identify key binding residues (e.g., indole-morpholine interactions) .
- Selectivity Profiling : Test against off-target GPCRs to assess specificity .
Data Interpretation : Use nonlinear regression (GraphPad Prism) to analyze potency and efficacy. Address assay variability via triplicate repeats .
How can computational modeling guide the structural optimization of this compound for enhanced activity?
Advanced Research Question
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map electron density distributions and identify reactive sites (e.g., urea carbonyl for hydrogen bonding) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to evaluate binding stability and residence time .
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Validation : Synthesize analogs (e.g., morpholine substituent variations) and cross-validate predictions with experimental IC data .
How should researchers address contradictory data in biological assays for this compound?
Advanced Research Question
Contradictions (e.g., varying EC values across assays) may arise from:
- Assay Conditions : Differences in cell lines (HEK293 vs. CHO), buffer pH, or serum content .
- Ligand Stability : Assess compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO) .
- Statistical Analysis : Apply ANOVA or t-tests to determine if variability is significant. Use DoE to isolate confounding factors (e.g., incubation time) .
Mitigation : Standardize protocols (e.g., ATP normalization in luciferase assays) and include positive controls (e.g., known FPR agonists) .
What strategies are recommended for scaling up the synthesis of this compound?
Advanced Research Question
- Reactor Design : Transition from batch to flow chemistry for improved heat/mass transfer, especially for exothermic steps (e.g., triphosgene reactions) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent handling .
Optimization : Use computational fluid dynamics (CFD) to model mixing efficiency in scaled reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
